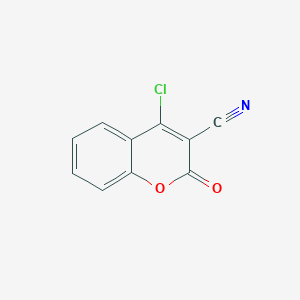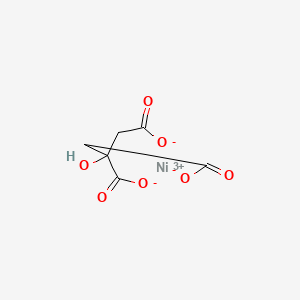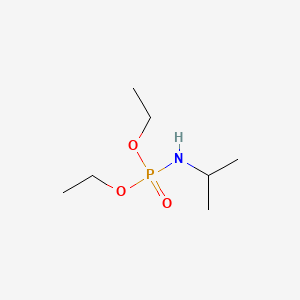
2,3-Diphenylquinoline
Übersicht
Beschreibung
2,3-Diphenylquinoline is a chemical compound with the molecular formula C21H15N . It has an average mass of 281.350 Da and a monoisotopic mass of 281.120453 Da .
Synthesis Analysis
The synthesis of 2,3-Diphenylquinoline and its derivatives has been achieved through the Buchwald–Hartwig amination reaction . This method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylquinoline consists of a quinoline core with two phenyl groups attached at the 2nd and 3rd positions .Chemical Reactions Analysis
The chemical reactions involving 2,3-Diphenylquinoline are primarily condensation reactions. For instance, the reaction between 1,2-diamines with α-diketones occurs with cyclization . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units .Physical And Chemical Properties Analysis
2,3-Diphenylquinoline has a molecular formula of C21H15N, an average mass of 281.350 Da, and a monoisotopic mass of 281.120453 Da . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Mechanistic Studies
Research by Zhou and Li (2019) elucidates the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate, leading to the formation of various quinoline derivatives, including 3-chloro-1,3-diphenylquinoline and 3-(methylamino)-1,3-diphenylquinoline. This study provides valuable insights into the synthesis and potential applications of these quinoline derivatives in organic chemistry and pharmaceutical development (Zhou & Li, 2019).
2. Application in Photopolymerization Monitoring
Topa et al. (2019) demonstrated the effectiveness of 1,6-diphenylquinolin-2-one derivatives as fluorescent sensors for monitoring photopolymerization processes. These derivatives exhibit shifts in fluorescence spectra during polymerization, enabling real-time monitoring of such processes. This finding is crucial for industrial applications where precise control and monitoring of polymerization are required (Topa et al., 2019).
3. Blue Lighting Applications
Kumar et al. (2015) synthesized 2,4-Diphenylquinoline (DPQ) derivatives, showcasing their potential as organic phosphors for blue light-emitting devices. These compounds exhibit bright blue emission under UV excitation, highlighting their utility in the development of organic blue light-emitting diodes (LEDs) (Kumar et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3-diphenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)19-15-18-13-7-8-14-20(18)22-21(19)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEVHZLHSHBXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560442 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylquinoline | |
CAS RN |
22514-82-5 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione](/img/structure/B3369015.png)











